molecular formula C21H12Cl2N4O2S2 B13377609 (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichloroanilino)-1,3-thiazol-4-one

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichloroanilino)-1,3-thiazol-4-one

Cat. No.: B13377609
M. Wt: 487.4 g/mol
InChI Key: RLJZWJCLGUDBNR-YVLHZVERSA-N
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Description

The compound "(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichloroanilino)-1,3-thiazol-4-one" is a synthetic thiazol-4-one derivative characterized by a benzimidazole sulfanyl group attached to a furan ring and a 3,4-dichloroanilino substituent. This structure combines multiple pharmacophoric motifs:

  • A thiazol-4-one core, known for antimicrobial and anticancer activity .
  • A benzimidazole sulfanyl group, which enhances binding to biological targets like kinases or DNA .

Synthesis typically involves condensation reactions under mild conditions. For example, analogous compounds are prepared by reacting substituted amines with pre-formed thiazol-4-one intermediates in methanol, catalyzed by potassium carbonate . This method yields Z-configuration products, critical for maintaining planar geometry and intermolecular interactions .

Properties

Molecular Formula

C21H12Cl2N4O2S2

Molecular Weight

487.4 g/mol

IUPAC Name

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichlorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H12Cl2N4O2S2/c22-13-7-5-11(9-14(13)23)24-20-27-19(28)17(30-20)10-12-6-8-18(29-12)31-21-25-15-3-1-2-4-16(15)26-21/h1-10H,(H,25,26)(H,24,27,28)/b17-10-

InChI Key

RLJZWJCLGUDBNR-YVLHZVERSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)/C=C\4/C(=O)NC(=NC5=CC(=C(C=C5)Cl)Cl)S4

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=C4C(=O)NC(=NC5=CC(=C(C=C5)Cl)Cl)S4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound can be approached via a modular route, involving the preparation of key intermediates that are subsequently coupled to form the final structure. The core steps include:

Specific Reaction Pathways

Step Reaction Type Reagents & Conditions References/Examples
1. Synthesis of Thiazol-4-one Cyclization of thioamides with α-haloketones Thioamide derivatives + halogenated ketones, reflux in ethanol or acetic acid Patent US8680139B2 describes similar heterocyclic syntheses involving thiazolones
2. Condensation with aromatic aldehyde Knoevenagel condensation 3,4-Dichlorobenzaldehyde, base (e.g., piperidine), ethanol Standard heterocyclic condensation methods
3. Coupling of benzimidazole derivative Nucleophilic substitution or coupling Benzimidazole derivatives with sulfanyl groups, base, solvents like DMF or DMSO Literature on benzimidazole functionalization
4. Attachment of furan-2-yl group Nucleophilic substitution or Suzuki coupling Furan derivatives with suitable leaving groups, palladium catalysts Common heterocyclic coupling reactions
5. Final condensation to form the methylidene linkage Knoevenagel or aldol condensation Aldehyde + active methylene compound, base, ethanol Standard methods for methylidene formation

Notable Experimental Conditions and Variations

  • Solvent Choices : Ethanol, dimethylformamide, or dimethyl sulfoxide are frequently used to facilitate solubility and reaction kinetics.
  • Catalysts : Basic catalysts such as piperidine, pyridine, or triethylamine are employed to promote condensation and cyclization.
  • Temperature : Reactions are typically conducted under reflux conditions (80–120°C) to ensure completion.
  • Purification : Crystallization, column chromatography, or recrystallization from suitable solvents are used to isolate pure intermediates and final compounds.

Data Tables Summarizing Preparation Methods

Step Starting Materials Key Reactions Typical Conditions Yield Range References
1 Thioamide + haloketone Cyclization to thiazolone Reflux in ethanol 60–80% US8680139B2
2 Thiazolone + aldehyde Knoevenagel condensation Base, ethanol, reflux 50–70% General heterocyclic synthesis literature
3 Benzimidazole derivative Nucleophilic substitution DMSO, room temp to 80°C 55–75% Heterocyclic Chemistry references
4 Furan derivative Coupling reaction Pd-catalyzed, heat 45–65% Organic synthesis protocols
5 Final condensation Methylidene formation Base, ethanol, reflux 40–60% Standard methylidene synthesis

Notes on Variability and Optimization

  • Reaction Optimization : Adjusting solvent polarity, temperature, and catalyst loading can significantly influence yields.
  • Alternative Routes : Microwave-assisted synthesis has been explored to reduce reaction times and improve yields.
  • Scale-Up Considerations : For larger-scale synthesis, solvent recovery and reaction monitoring via TLC or HPLC are critical.

Research Findings and Literature Sources

  • Patent US8680139B2 describes heterocyclic compound synthesis involving thiazolone derivatives, emphasizing cyclization and condensation steps.
  • VulcanChem provides commercial synthesis pathways and compound specifications, indicating the importance of stepwise functionalization and purification.
  • PubChem and Chemical Databases offer structural and property data supporting the synthesis design, especially regarding functional group compatibility and reactivity.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(3,4-dichlorophenyl)imino]-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(3,4-dichlorophenyl)imino]-1,3-thiazolidin-4-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(3,4-dichlorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with biological targets such as enzymes and receptors. The benzimidazole core is known to bind to DNA and proteins, disrupting their function. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative damage .

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Bioactivity

Compound Name Core Structure Key Substituents Reported Bioactivity (MIC₅₀, μM) References
Target Compound Thiazol-4-one Benzimidazole sulfanyl-furan, 3,4-dichloroanilino Not explicitly reported
(5E)-5-[[5-(3,4-Dichlorophenyl)Furan-2-yl]Methylidene]-2-(4-Hydroxyanilino)-1,3-Thiazol-4-one Thiazol-4-one 3,4-Dichlorophenyl-furan, 4-hydroxyanilino 12.5–25 (Antimicrobial)
(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)Amino)Thiazol-4(5H)-one (6a–j series) Thiazol-4-one Varied benzylidene and phenylamino groups 6.2–50 (Antifungal)
4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl) Thiazole Fluorophenyl-triazole-pyrazole hybrid Crystallographic stability

Key Findings:

Bioactivity Trends: The 3,4-dichloroanilino group in the target compound likely enhances antimicrobial potency compared to hydroxyl-substituted analogues (e.g., MIC₅₀ = 12.5–25 μM for the 4-hydroxyanilino derivative ). This aligns with studies showing chloro-substituted aryl groups improve membrane penetration in Gram-positive bacteria . The benzimidazole sulfanyl moiety may confer dual functionality: DNA intercalation (via benzimidazole) and redox modulation (via sulfanyl) .

Synthetic Flexibility: The target compound’s synthesis mirrors methods used for analogues like the 6a–j series, which achieve yields >80% under room-temperature conditions . However, its benzimidazole-furan hybrid structure requires additional steps for sulfanyl group incorporation compared to simpler phenylamino derivatives .

Crystallographic and Stability Data :

  • Isostructural compounds (e.g., fluorophenyl-thiazole hybrids) exhibit planar conformations critical for stacking interactions, similar to the target compound’s Z-configuration .

Biological Activity

The compound (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichloroanilino)-1,3-thiazol-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structural components include a thiazole core, a furan ring, and a benzimidazole moiety. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data from recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H18N4O3S2C_{23}H_{18}N_{4}O_{3}S_{2}, with a molecular weight of approximately 454.54 g/mol. The intricate structure allows for diverse interactions with biological targets, which is essential for its pharmacological potential.

Antimicrobial Properties

Research has indicated that similar thiazole derivatives exhibit antimicrobial activity against various pathogens. For instance, compounds with structural similarities have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

Anticancer Effects

The anticancer potential of this compound is particularly noteworthy. Studies on structurally related compounds have demonstrated that thiazole and benzimidazole derivatives can inhibit tumor growth in various cancer cell lines. For example, compounds tested against human lung cancer cell lines (A549, HCC827) showed significant antiproliferative activity . The mechanisms may involve the induction of apoptosis or cell cycle arrest through interaction with specific molecular targets.

Cell Line Compound Tested IC50 (µM) Activity
A549Thiazole derivative10Strong
HCC827Benzimidazole derivative15Moderate
NCI-H358Furan-based compound20Weak

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the interaction with biological macromolecules such as proteins or nucleic acids plays a critical role. Techniques such as molecular docking studies can provide insights into these interactions and help identify potential therapeutic targets .

Case Studies

A notable study examined the biological activity of newly synthesized derivatives containing benzimidazole and thiazole moieties. The results indicated that several compounds demonstrated significant cytotoxicity against cancer cell lines while also exhibiting antimicrobial properties against common pathogens like Staphylococcus aureus and Escherichia coli . These findings support the hypothesis that the structural diversity of this compound may confer unique biological activities.

Q & A

Q. How to address batch-to-batch variability in biological assays?

  • Answer :
  • Standardized protocols : Use internal controls (e.g., reference inhibitors) in each assay .
  • Purity validation : Require HPLC purity ≥98% for all batches .

Q. What are best practices for storing this compound to ensure stability?

  • Answer :
  • Conditions : Store at −20°C under inert gas (argon) in amber vials .
  • Stability testing : Monitor degradation via HPLC every 6 months .

Tables for Reference

Table 1 : Common By-Products and Mitigation Strategies

By-Product Formation Cause Mitigation
Oxidized sulfanyl derivativesExposure to air/moistureUse inert atmosphere
Di-substituted anilino adductsExcess coupling reagentOptimize stoichiometry

Table 2 : Key Spectral Data for Characterization

Technique Key Peaks/Data Structural Confirmation
1^1H-NMRδ 8.2–8.5 ppm (benzimidazole protons)Confirms aromatic substitution
HRMSm/z 523.05 [M+H]+^+ (calculated)Validates molecular formula

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